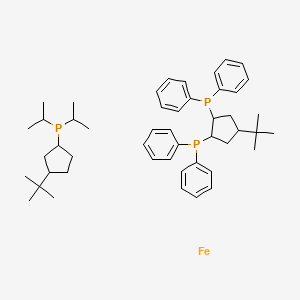![molecular formula C15H28N2O5 B15286901 2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Boc Protection of L-Valine:
-
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
Reagents: Boc-L-Valine, methyl iodide, sodium hydride.
Products: Boc-N-Me-Val-OH.
-
Peptide Synthesis:
Reagents: Boc-L-Valine, various amino acids.
Conditions: Solid-phase peptide synthesis using Boc as a protecting group.
Products: Peptides with Boc-protected amino acid residues.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: BOC-VAL-VAL-OH is widely used in the synthesis of peptides, serving as a protecting group for amino acids.
Biology:
Protein Engineering: The compound is used in the modification and synthesis of proteins for research purposes.
Medicine:
Drug Development: BOC-VAL-VAL-OH is utilized in the development of prodrugs to enhance solubility and permeability.
Industry:
Chemical Manufacturing: The compound is employed in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
Mechanism:
Protecting Group: BOC-VAL-VAL-OH acts as a protecting group for the amino group in amino acids, preventing unwanted reactions during peptide synthesis.
Molecular Targets: The compound targets the amino group of amino acids, forming a stable carbamate linkage that can be removed under acidic conditions.
Comparación Con Compuestos Similares
Boc-N-Me-Val-OH: Similar in structure but with a methyl group substitution.
Boc-Ile-OH: Another Boc-protected amino acid used in peptide synthesis.
Boc-Phe-OH: Boc-protected phenylalanine used in peptide synthesis.
Uniqueness:
Propiedades
IUPAC Name |
3-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-8(2)10(17-14(21)22-15(5,6)7)12(18)16-11(9(3)4)13(19)20/h8-11H,1-7H3,(H,16,18)(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBABAURSJXMCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
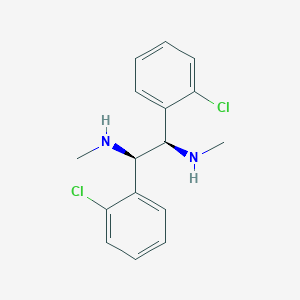

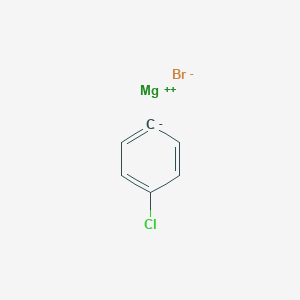
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)

![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)
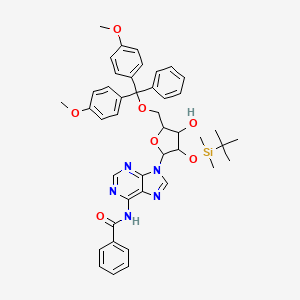
![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)
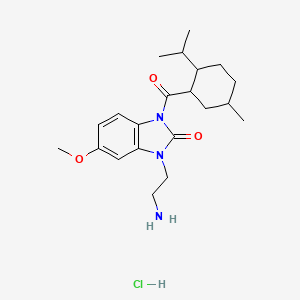
![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)
